molecular formula C10H8F3NO2 B8782508 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B8782508
M. Wt: 231.17 g/mol
InChI Key: IUKBVKBLOBSDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound that features a trifluoromethoxy group attached to a tetrahydroisoquinolinone core. This compound is of significant interest due to its unique structural and electronic properties, which make it valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of aromatic compounds using reagents such as trifluoromethyl triflate or trifluoromethyl iodide under mild conditions . The reaction conditions often involve the use of a base and a catalyst to facilitate the formation of the trifluoromethoxy group.

Industrial Production Methods: Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce tetrahydro derivatives .

Scientific Research Applications

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to the presence of both the trifluoromethoxy group and the tetrahydroisoquinolinone core. This combination imparts distinct electronic and structural properties, making it valuable for various applications .

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

7-(trifluoromethoxy)-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)16-7-2-1-6-3-4-14-9(15)8(6)5-7/h1-2,5H,3-4H2,(H,14,15)

InChI Key

IUKBVKBLOBSDHD-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using an analogous procedure and workup as described for the preparation of intermediate I-1d above, ethyl 4-(trifluoromethoxy)phenethylcarbamate (I-51c: 3.2 g, 11.5523 mmol) in POCl3 (32 mL) was reacted with P2O5 (3.27 g, 23.104 mmol). The resulting mixture was stirred at 110° C. for 1 hour to afford the crude product. Purification by column chromatography on silica gel (1.5% methanol in DCM) afforded 110 mg of the product (4.1% yield).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
3.27 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Yield
4.1%

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